molecular formula C20H30ClNO6 B4040455 4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4040455
M. Wt: 415.9 g/mol
InChI Key: SSMDUCNBBGGMTF-UHFFFAOYSA-N
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Description

4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with the molecular formula C20H30ClNO6. This compound is known for its unique chemical structure, which includes a morpholine ring substituted with a 4-chloro-3-ethylphenoxy group and a butyl chain. The presence of oxalic acid as a counterion further enhances its chemical properties.

Scientific Research Applications

4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-ethylphenol with an appropriate alkylating agent to form the 4-chloro-3-ethylphenoxy intermediate.

    Attachment of the Butyl Chain: The phenoxy intermediate is then reacted with a butylating agent under controlled conditions to attach the butyl chain.

    Formation of the Morpholine Ring: The resulting compound is then subjected to cyclization reactions to form the morpholine ring.

    Oxalic Acid Addition: Finally, oxalic acid is added to the compound to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of phenoxy derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethylphenol: A precursor in the synthesis of the target compound.

    4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine ethanedioate: A closely related compound with similar properties.

Uniqueness

4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine stands out due to its unique combination of a morpholine ring, phenoxy group, and butyl chain. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-[4-(4-chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO2.C2H2O4/c1-4-16-11-17(7-8-18(16)19)21-10-6-5-9-20-12-14(2)22-15(3)13-20;3-1(4)2(5)6/h7-8,11,14-15H,4-6,9-10,12-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMDUCNBBGGMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCCN2CC(OC(C2)C)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

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